molecular formula C18H20O B1360514 2',4'-Dimethyl-3-(3-methylphenyl)propiophenone CAS No. 898790-72-2

2',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Cat. No.: B1360514
CAS No.: 898790-72-2
M. Wt: 252.3 g/mol
InChI Key: ILTKHBKLOSAREG-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O. It is a derivative of propiophenone, characterized by the presence of methyl groups at the 2’ and 4’ positions on the phenyl ring and an additional methyl group on the 3-methylphenyl ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide, followed by the reduction of the resulting aldehyde with sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups on the phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and chemical synthesis pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Similar in structure but lacks the additional methyl groups on the phenyl ring.

    2,2-Dimethyl-3-(3-methylphenyl)propanol: A related compound with a hydroxyl group instead of a carbonyl group.

Uniqueness

2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-4-6-16(12-13)8-10-18(19)17-9-7-14(2)11-15(17)3/h4-7,9,11-12H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTKHBKLOSAREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644076
Record name 1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-72-2
Record name 1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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